The compound 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide, commonly known as Avacopan, is an innovative pharmaceutical agent with a specific application in treating autoimmune conditions. It has been developed primarily as an antagonist of the complement C5a receptor, which plays a critical role in inflammatory processes. The compound's CAS Registry Number is 1346623-17-3.
Avacopan was developed by ChemoCentryx and has gained regulatory approval for clinical use in various regions, including the United States and Europe. It is particularly noted for its application in treating anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis, a condition characterized by inflammation of small blood vessels.
Avacopan falls under the classification of anti-inflammatory agents and more specifically, it is categorized as a complement C5a receptor antagonist. This classification highlights its mechanism of action in inhibiting pathways that lead to inflammation and tissue damage.
The synthesis of Avacopan involves several key steps, typically utilizing organic synthesis techniques. The process can be outlined as follows:
The complete synthetic route requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity.
Avacopan has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. Its molecular formula is , with a molecular weight of approximately 581.64 g/mol.
The structural complexity is indicative of its targeted mechanism of action against specific biological pathways.
Avacopan's chemical reactivity primarily revolves around its interactions with the complement C5a receptor. The compound acts by binding to this receptor, thereby inhibiting the downstream signaling pathways that lead to inflammation.
In vitro studies have shown that Avacopan effectively blocks C5a receptor activation by preventing C5a from binding to its receptor on neutrophils. This blockade results in reduced neutrophil activation and migration to sites of inflammation.
Avacopan functions as a selective antagonist for the complement C5a receptor (C5aR1). By binding to this receptor, it inhibits the pro-inflammatory effects mediated by C5a, which is known to activate neutrophils and promote inflammatory responses.
Clinical trials have demonstrated that patients treated with Avacopan showed significant improvements in disease activity scores compared to those receiving traditional glucocorticoids alone. This highlights its potential as a targeted therapy with fewer side effects than conventional treatments.
Avacopan exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses confirm that Avacopan maintains its integrity during storage and handling when proper protocols are followed.
Avacopan has significant scientific uses primarily in the field of immunology and rheumatology:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3